Indene
Overview
Description
Indene is a polycyclic hydrocarbon with the chemical formula C₉H₈ . It consists of a six-membered benzene ring fused to a five-membered cyclopentene ring. This unique structure makes this compound an intriguing subject of study due to its diverse chemical reactivity. This compound is typically found in coal tar and is used in the production of dyes, resins, pharmaceuticals, and certain plastics .
Synthetic Routes and Reaction Conditions:
Cyclization of Alkynes: this compound derivatives can be synthesized by the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst.
Nickel-Catalyzed Carboannulation: Treatment of ortho-bromobenzyl zinc bromide with various terminal and internal alkynes in the presence of a nickel catalyst yields indenes.
Cycloisomerization: Air-stable alkynophilic metal salts, such as platinum chloride and ruthenium chloride, catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes.
Industrial Production Methods: this compound is primarily extracted from coal tar or petroleum. It is a minor component of these complex mixtures, making its isolation a delicate process. The extraction involves heating the coal-tar fraction with sodium to precipitate solid “sodio-indene,” which is then converted back to this compound by steam distillation .
Types of Reactions:
Polymerization: this compound readily polymerizes, especially under radiation-induced conditions, forming polythis compound.
Condensation: this compound condenses with diethyl oxalate in the presence of sodium ethoxide to form this compound-oxalic ester.
Common Reagents and Conditions:
Oxidation: Acid dichromate.
Polymerization: Gamma radiation.
Condensation: Sodium ethoxide, aldehydes, or ketones in the presence of alkali.
Major Products:
Homophthalic Acid: From oxidation.
Polythis compound: From polymerization.
This compound-Oxalic Ester and Benzofulvenes: From condensation reactions.
Mechanism of Action
Target of Action
Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring . It is a key structural motif in many natural products and biologically active molecules Sulindac, a nonsteroidal anti-inflammatory drug (nsaid) of the this compound acetic acid class, is known to primarily inhibit prostaglandin synthesis by inhibiting cox-1 and cox-2 .
Mode of Action
The cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, which can be catalyzed to form 1-substituted-1h-indene and 1-indanone products, involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Biochemical Pathways
Indole, a closely related compound, plays a significant role in microbial signaling . The biosynthesis pathways of indole in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Pharmacokinetics
Sulindac is reversibly metabolized to sulindac sulfide, which has anti-inflammatory and analgesic properties, and is irreversibly metabolized to sulindac sulfone .
Result of Action
The result of this compound’s action is largely dependent on its specific derivatives and their applications. For instance, sulindac, an this compound derivative, has anti-inflammatory and analgesic properties . This compound derivatives are also noted as raw materials for optical functional materials, functional resins, and pharmaceutical intermediates .
Action Environment
The action environment of this compound and its derivatives can vary widely. This compound is a flammable liquid that is insoluble in water . It is used industrially in the production of this compound/coumarone thermoplastic resins . The action, efficacy, and stability of this compound and its derivatives can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical substances.
Biochemical Analysis
Biochemical Properties
Indene undergoes bioconversion in Rhodococcus sp., a bacterium that catalyzes the transformation of this compound to (2R)-indandiol . This process involves the oxidation of this compound by a monooxygenase to indan oxide, which is subsequently hydrolyzed to trans-(1R,2R)-indandiol and cis-(1S,2R)-indandiol .
Cellular Effects
The effects of this compound on cells have been studied in the coelomocytes of earthworms . This compound disrupts the redox balance in these cells, leading to a significant accumulation of reactive oxygen species (ROS) . This oxidative stress inhibits the activities of the antioxidant system, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), and causes lipid peroxidation and changes in membrane permeability .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with enzymes. For instance, it binds to SOD via an arene-H bond . This binding changes the secondary structure of the SOD, leading to a loosening of the structure of the SOD peptide chain . This compound also causes SOD fluorescence sensitization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, in Rhodococcus sp., prolonged cultivation led to the evolution of a mutant strain with improved bioconversion properties . This strain, designated KY1, showed a twofold increase in the yield of (2R)-indandiol relative to the original strain .
Metabolic Pathways
This compound is involved in several metabolic pathways. In Rhodococcus sp., at least 94% of the this compound is oxidized by a monooxygenase to indan oxide . This compound is then hydrolyzed to trans-(1R,2R)-indandiol and cis-(1S,2R)-indandiol .
Scientific Research Applications
Indene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indane: Similar to indene but lacks the double bond in the five-membered ring.
Indole: Contains a nitrogen atom in the five-membered ring.
Benzofuran: Contains an oxygen atom in the five-membered ring.
Benzothiophene: Contains a sulfur atom in the five-membered ring.
Uniqueness of this compound: this compound’s unique structure, combining both aromatic and aliphatic characteristics, allows it to participate in a wide range of chemical reactions. Its ability to undergo polymerization and form various derivatives makes it a versatile compound in both scientific research and industrial applications .
Properties
IUPAC Name |
1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYIRNPNPLQARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
Record name | INDENE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
9003-64-9 | |
Record name | 1H-Indene, homopolymer | |
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DSSTOX Substance ID |
DTXSID8042052 | |
Record name | 1H-Indene | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Indene appears as a colorless liquid derived from coal tar. Fp: -2 °C; bp:182 °C. Density 0.997 g cm-3. Insoluble in water but soluble in organic solvents., Colorless liquid. [Note: A solid below 29 degrees F.]; [NIOSH], Colorless liquid derived from coal tar., Colorless liquid. [Note: A solid below 29 °F.] | |
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Record name | Indene | |
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Boiling Point |
359 °F at 760 mmHg (NIOSH, 2023), 181.6 °C 760 MM HG, 359 °F | |
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Flash Point |
173 °F (NIOSH, 2023), 173 °F | |
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Record name | INDENE | |
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Solubility |
Insoluble (NIOSH, 2023), INSOL IN WATER, MISCIBLE WITH MOST ORGANIC SOLVENTS, SOL IN ALL PROPORTIONS IN ALC, ETHER, N BENZENE, PYRIMIDENE, CARBON DISULFIDE, Soluble in ethanol; it is miscible with diethyl ether, naphtha, pyridine, carbon tetrachloride, chloroform, and carbon disulfide, Insoluble | |
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Density |
0.997 (NIOSH, 2023) - Less dense than water; will float, 0.9968 @ 20 °C/4 °C, 0.997 | |
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Vapor Pressure |
1.1 [mmHg], 1.1 mm Hg at 25 °C | |
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Color/Form |
LIQUID, Colorless liquid, Colorless liquid [Note: A solid below 29 degrees F]. | |
CAS No. |
95-13-6, 71551-80-9, 9003-64-9 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | INDENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/751 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Indene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/NK7D80E8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
29 °F (NIOSH, 2023), -1.8 °C, 29 °F | |
Record name | INDENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25033 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | INDENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | INDENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/751 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Indene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of indene?
A1: this compound has the molecular formula C9H8 and a molecular weight of 116.16 g/mol. []
Q2: How does the structure of this compound compare to indenyl?
A2: Electron diffraction studies revealed that while both this compound and indenyl share the same mean C-C bond distance (1.415 Å ± 0.01), this compound exhibits a wider range of C-C bond distances (0.17 Å ± 0.02) compared to indenyl (0.09 Å). This suggests greater structural flexibility in this compound. []
Q3: What spectroscopic data is available for characterizing this compound derivatives?
A3: A variety of spectroscopic techniques have been employed to characterize this compound derivatives, including NMR, UV-Vis absorption spectroscopy, and GC-MS. For instance, (13)C NMR spectroscopy was crucial in determining the arrangement of carbon atoms in this compound derivatives synthesized from titanacyclopentadienes. [] In another study, GC-MS helped identify 2-cyclohexen-1-one and indenone as oxidation products of cyclohexene and this compound, respectively, by cis-[RuIV(bpy)2(py)(O)]2+. []
Q4: Can you describe a benign synthesis method for substituted indenes?
A4: A zinc-mediated Barbier-type allylation of 1- and 2-indanones in aqueous media provides a simple and environmentally benign route to 2- and 3-allyl-substituted indenes. This method bypasses the need for air-sensitive organometallic reagents and expensive metal catalysts often employed in traditional methods. []
Q5: How can this compound be used in the synthesis of polycyclic compounds?
A5: this compound derivatives can undergo various cyclization reactions to yield polycyclic structures. For example, silver-catalyzed carbon dioxide fixation on 2-alkynylthis compound derivatives leads to the formation of polycyclic this compound derivatives through nucleophilic addition and subsequent intramolecular cyclization. []
Q6: What is the mechanism of this compound formation during coal and anthracene pyrolysis?
A6: Benz[f]this compound, an this compound benzologue, has been detected in the pyrolysis products of both coal and anthracene. Oxidative ring rupture is proposed as the key mechanism responsible for the formation of benz[f]this compound and other related compounds. []
Q7: How does pressure affect the outcome of this compound reactions at high temperatures?
A7: Pressure plays a significant role in dictating product yields in high-temperature this compound reactions. For instance, at high pressures, the self-reaction of the phenyl radical (C6H5) becomes a more dominant pathway for this compound formation compared to lower pressure conditions. []
Q8: Are there any examples of this compound derivatives being used in catalysis?
A8: Yes, cationic rhodium complexes featuring donor-functionalized this compound ligands have demonstrated efficacy as catalysts for ketone hydrosilylation. The study highlights the role of ancillary ligand modifications in tuning the reactivity of the metal center. []
Q9: How do "non-N-H" P,N ligands impact the catalytic activity of iridium complexes in ketone transfer hydrogenation?
A9: Iridium(I) complexes supported by "non-N-H" P,N ligands, particularly those featuring bulky dialkylphosphino donors, have been shown to exhibit high catalytic activity in ketone transfer hydrogenation. Notably, complexes with ligands like (o-tBu2P-C6H4)NMe2, either preformed or generated in situ, facilitate the reduction of a broad range of ketones with remarkable turnover frequencies. []
Q10: How does this compound interact with biological systems at the molecular level?
A10: this compound is metabolized in the guinea pig to form hydroxy(methylthio)indane isomers. This metabolic conversion suggests the involvement of epoxide intermediates and subsequent conjugation with glutathione. []
Q11: What is the potential application of this compound derivatives in treating obesity?
A11: Molecular docking and dynamics studies have identified 1H-indene-(1,3,5,6)-tetrol derivatives as potent inhibitors of pancreatic lipase, a key enzyme involved in fat digestion and absorption. This finding highlights the potential of these this compound derivatives as therapeutic agents for managing obesity. []
Q12: Can this compound derivatives be used as fluorescent probes for studying biological systems?
A12: Research on 2-arylthis compound and 2,3-diarylthis compound systems suggests their potential as fluorescent ligands for the estrogen receptor. These unsymmetrical nonsteroidal estrogens offer valuable insights into ligand binding orientation and receptor interactions. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.